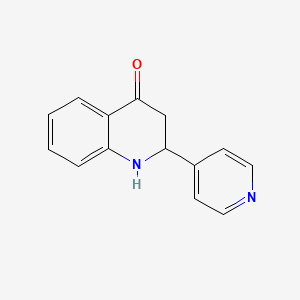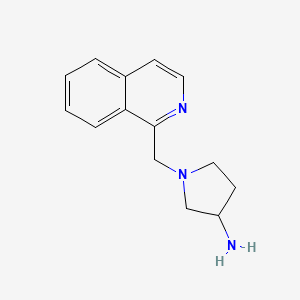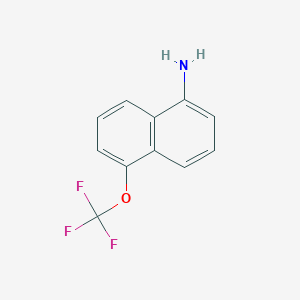
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that features both a pyridine ring and a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one typically involves the condensation of 2-methylquinolines with 4-pyridinecarboxaldehyde in the presence of acetic acid anhydride . This reaction yields the desired compound along with its methyl and benzyl derivatives. The reaction conditions are generally mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can exhibit different biological and chemical properties.
科学研究应用
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-fibrotic agent. It has shown promise in inhibiting collagen production and hydroxyproline content in cell culture studies.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s luminescent properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one in biological systems involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases . By inhibiting these enzymes, the compound can reduce collagen synthesis, which is beneficial in treating fibrotic diseases. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its biological effects.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic and anti-tumor activities.
2-[2-(Pyridin-4-yl)vinyl]quinoline: Exhibits luminescent properties and is used in material science.
Uniqueness
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one is unique due to its dual presence of pyridine and quinoline rings, which confer distinct chemical reactivity and biological activity. Its potential as an anti-fibrotic agent and its luminescent properties make it a versatile compound in both medicinal and material science research.
属性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
2-pyridin-4-yl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C14H12N2O/c17-14-9-13(10-5-7-15-8-6-10)16-12-4-2-1-3-11(12)14/h1-8,13,16H,9H2 |
InChI 键 |
MFUZEVGFXWXTGL-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)





![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)


![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)

